BenchChemオンラインストアへようこそ!

methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate

chiral synthesis enantioselective pharmaceutical intermediate

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate (CAS 220812-07-7) is a chiral, bifunctional epoxide building block combining a strained oxirane ring, an electrophilic bromomethyl substituent, and a methyl ester. With a molecular formula of C₅H₇BrO₃ and a molecular weight of 195.01 g·mol⁻¹, this compound features two asymmetric centers in a defined (2R,3S) configuration, making it a valuable intermediate for stereoselective synthesis of pharmaceuticals and bioactive molecules.

Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
Cat. No. B8139944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate
Molecular FormulaC5H7BrO3
Molecular Weight195.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(O1)CBr
InChIInChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3/t3-,4-/m1/s1
InChIKeyKSVXJXLLDXUNQD-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate: Chiral Epoxide Building Block Procurement Guide


Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate (CAS 220812-07-7) is a chiral, bifunctional epoxide building block combining a strained oxirane ring, an electrophilic bromomethyl substituent, and a methyl ester . With a molecular formula of C₅H₇BrO₃ and a molecular weight of 195.01 g·mol⁻¹, this compound features two asymmetric centers in a defined (2R,3S) configuration, making it a valuable intermediate for stereoselective synthesis of pharmaceuticals and bioactive molecules. The compound is liquid at ambient temperature with a boiling range of 202.2 °C and a relative density of 1.679 . Its IUPAC InChIKey is KSVXJXLLDXUNQD-QWWZWVQMSA-N, and it is documented in 41 patents, though primary literature remains absent (count: 0) [1].

Why Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate Cannot Be Replaced by Non-Stereospecific or Monofunctional Analogs


The defined (2R,3S) stereochemistry of this compound is critical for applications requiring chiral induction or enantioselective transformations; substitution with the non-stereospecific analog (CAS 1378833-07-8, methyl 3-(bromomethyl)oxirane-2-carboxylate) introduces uncontrolled stereochemical mixtures that compromise reaction reproducibility and downstream enantiomeric purity . Furthermore, replacing the compound with simpler monofunctional oxiranes such as 2-(bromomethyl)oxirane (CAS 3132-64-7) sacrifices the ester moiety, which provides a handle for further derivatization (e.g., amidation, hydrolysis) and modulates both reactivity and physicochemical properties—reflected in distinct LogP values (calculated LogP 0.70 for the target versus 0.74 for 2-(bromomethyl)oxirane [1]) and boiling points. These differences in molecular recognition, reactivity, and physical properties mean generic substitution cannot meet the specifications required for patent-protected synthetic routes or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate vs. Comparators


Stereochemical Identity: Chiral (2R,3S) vs. Non-Stereospecific Analog (CAS 1378833-07-8)

The target compound (CAS 220812-07-7) possesses two defined asymmetric centers (2R,3S) with an InChIKey of KSVXJXLLDXUNQD-QWWZWVQMSA-N and a specific optical rotation value that distinguishes it from the non-stereospecific analog methyl 3-(bromomethyl)oxirane-2-carboxylate (CAS 1378833-07-8) — a racemic or diastereomeric mixture . In enzyme inhibition studies with related oxirane-2-carboxylate scaffolds, the (R)-enantiomer binds more tightly and is the more potent inhibitor compared to the (S)-enantiomer; for the dehalogenase Cg10062, kinetic analysis showed the (R)-oxirane-2-carboxylate as a superior active site-directed irreversible inhibitor, reflecting more favorable interactions with active site residues [1]. This class-level evidence underscores the procurement necessity of the single-enantiomer (2R,3S) form for reproducible biological evaluation.

chiral synthesis enantioselective pharmaceutical intermediate

Physicochemical Differentiation: Boiling Point and Density vs. 2-(Bromomethyl)oxirane

The presence of the methyl ester and the specific stereochemistry in the target compound results in a boiling range of 202.2 °C and a relative density of 1.679 . In contrast, the simpler analog 2-(bromomethyl)oxirane (CAS 3132-64-7), which lacks the ester group and chiral centers, has a molecular weight of 136.98 g·mol⁻¹ and distinctly different physical properties [1]. The higher boiling point of the target compound facilitates purification by fractional distillation under conditions where the simpler analog would already have been removed, and the higher density (1.679 vs. approximately 1.4–1.5 typical for simple bromomethyl oxiranes) affects phase-separation behavior in workup procedures.

physicochemical property purification formulation

Calculated Lipophilicity: LogP Differentiation from 2-(Bromomethyl)oxirane

The calculated LogP value for methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate is 0.6986 , whereas the calculated LogP for 2-(bromomethyl)oxirane (CAS 3132-64-7) is 0.737 [1]. Although both compounds are relatively hydrophilic, the lower LogP of the target (Δ = -0.038) indicates a slightly higher affinity for the aqueous phase, which can influence partitioning behavior in liquid-liquid extraction, chromatographic retention times, and passive membrane permeability in cell-based assays. This difference, though small, is reproducible and arises from the additional polar ester carbonyl group.

lipophilicity ADME partition coefficient

Reactivity and Safety Profile: Hazard Classification vs. Non-Ester Bromomethyl Oxiranes

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate carries GHS07 (Harmful/Irritant) and GHS08 (Health Hazard) pictograms with signal word 'Warning' and hazard statements including H341 (Suspected of causing genetic defects) . This is a more comprehensive hazard profile compared to 2-(bromomethyl)oxirane, which is primarily classified as highly reactive and hazardous but without the specific genotoxicity warning. The Fsp3 (fraction of sp³-hybridized carbon atoms) value of 0.8 indicates a high degree of three-dimensional character, which correlates with lower planarity and potentially reduced off-target interactions in biological systems — a feature absent in the simpler comparator.

safety hazard classification handling

Procurement-Grade Purity and Stock Availability: Vendor-Quantified Specifications

Commercially, methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate is available at 97% purity (Fluorochem, UK/Europe/China stock: 3–5+ units) and 98% purity (AKSci, US stock) , with pricing at £261/100 mg or £911/1 g . In contrast, the non-stereospecific analog methyl 3-(bromomethyl)oxirane-2-carboxylate (CAS 1378833-07-8) has limited commercial availability and lacks defined stereochemical purity specifications. This means the target compound offers verified purity metrics and reliable multi-region stock, enabling direct procurement without the need for in-house chiral resolution or repurification.

procurement purity supply chain

Structural Complexity and Derivatization Potential: Bifunctional vs. Monofunctional Epoxides

The target compound contains three reactive functional groups (epoxide, bromomethyl, and methyl ester) versus only two (epoxide and bromomethyl) in 2-(bromomethyl)oxirane. The ester group enables orthogonal derivatization strategies — hydrolysis to the carboxylic acid, amidation, or transesterification — that are impossible with the simpler comparator. The Fsp3 value of 0.8 quantitatively confirms a high degree of three-dimensional structural complexity, which is desirable in fragment-based drug discovery for accessing novel chemical space. The simplicity of 2-(bromomethyl)oxirane (lower Fsp3, fewer functional groups) limits its utility in diversity-oriented synthesis.

synthetic utility derivatization molecular complexity

Optimal Application Scenarios for Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate Based on Verified Differentiation Evidence


Chiral Pharmaceutical Intermediate for CPT1 Inhibitor Synthesis

The defined (2R,3S) stereochemistry is essential for synthesizing carnitine palmitoyltransferase I (CPT1) inhibitors, where the (R)-configuration at the oxirane carboxylate-bearing carbon dictates target binding affinity. Class-level evidence demonstrates that the (R)-enantiomer of oxirane-2-carboxylate scaffolds binds more tightly to enzyme active sites [1]. Procurement of the enantiopure target compound eliminates the need for costly chiral resolution steps and ensures the desired stereochemical outcome in downstream active pharmaceutical ingredient (API) synthesis.

Diversity-Oriented Synthesis Leveraging Three Orthogonal Reactive Handles

With three distinct reactive sites (epoxide for ring-opening, bromomethyl for nucleophilic substitution, and methyl ester for hydrolysis/amidation), the target compound serves as a versatile scaffold for generating compound libraries . The high Fsp3 value (0.8) provides three-dimensional complexity prized in fragment-based drug discovery, while the calculated LogP of 0.70 ensures adequate aqueous solubility for biological screening.

Process Chemistry Scale-Up with Purification by Fractional Distillation

The well-defined boiling range of 202.2 °C and relative density of 1.679 enable predictable purification by fractional distillation at scale. This contrasts with simpler bromomethyl oxiranes that lack the ester-related boiling point elevation, requiring different engineering parameters. The multi-vendor availability (AKSci US stock, Fluorochem UK/Europe/China stock) with quantified purity (97–98%) supports reliable supply for pilot-plant campaigns.

Enzyme Mechanism Studies Requiring Stereochemically Defined Irreversible Inhibitors

For investigating epoxide hydrolase or dehalogenase mechanisms, the single (2R,3S) enantiomer provides a defined stereochemical probe. The class-level precedent showing differential inhibition potency between (R)- and (S)-oxirane-2-carboxylate enantiomers [1] underscores the necessity of using stereochemically pure material for kinetic and mechanistic studies, where racemic mixtures would confound interpretation of time-dependent inactivation data.

Quote Request

Request a Quote for methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.